2-Amino-2-(piperidin-4-yl)acetic acid
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Overview
Description
(S)-alfa-Amino-4-piperidine acetic acid is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an amino acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alfa-Amino-4-piperidine acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Functional Group Transformation:
Industrial Production Methods
Industrial production methods for (S)-alfa-Amino-4-piperidine acetic acid may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.
Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-alfa-Amino-4-piperidine acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, oxidized amino acids, and reduced amino acid analogs.
Scientific Research Applications
(S)-alfa-Amino-4-piperidine acetic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-alfa-Amino-4-piperidine acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.
Amino Acid Derivatives: Compounds such as (S)-alfa-Amino-3-piperidine acetic acid and (S)-alfa-Amino-5-piperidine acetic acid.
Uniqueness
(S)-alfa-Amino-4-piperidine acetic acid is unique due to its specific chiral configuration and the presence of both amino and piperidine functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-2-piperidin-4-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWKNUAAAAUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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